molecular formula C11H14BrNOS B5209741 1-(5-Bromothiophene-2-carbonyl)azepane

1-(5-Bromothiophene-2-carbonyl)azepane

Cat. No.: B5209741
M. Wt: 288.21 g/mol
InChI Key: QOKKTCHDUMIVIB-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-2-carbonyl)azepane is a chemical compound that features a unique structure combining a brominated thiophene ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophene-2-carbonyl)azepane typically involves the reaction of 5-bromothiophene-2-carboxylic acid with azepane under specific conditions. One common method includes the use of a palladium-catalyzed decarboxylation reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium trifluoroacetate (Pd(TFA)2) and boron trifluoride diethyl etherate (BF3·Et2O) .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Properties

IUPAC Name

azepan-1-yl-(5-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKKTCHDUMIVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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